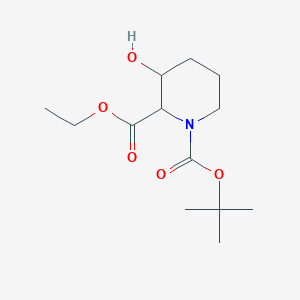carbohydrazide](/img/structure/B11719748.png)
N'-[(1E)-2-(2-methylphenoxy)ethylidene](benzyloxy)carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1E)-2-(2-methylphenoxy)ethylidenecarbohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzyloxy group and a carbohydrazide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1E)-2-(2-methylphenoxy)ethylidenecarbohydrazide typically involves the reaction of 2-methylphenoxyacetaldehyde with benzyloxycarbonylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and real-time monitoring can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(1E)-2-(2-methylphenoxy)ethylidenecarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the compound is replaced by another, often through the use of specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce hydrazine derivatives. Substitution reactions can result in a wide range of products depending on the substituent introduced.
Scientific Research Applications
N’-(1E)-2-(2-methylphenoxy)ethylidenecarbohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of N’-(1E)-2-(2-methylphenoxy)ethylidenecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-2-Ethylcyclopentylidene]-2-(3-methylphenoxy)acetohydrazide
- N’-[(1E)-1-(2-Hydroxyphenyl)ethylidene]-3-methoxybenzohydrazide
- N’-[(1E)-1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide
Uniqueness
N’-(1E)-2-(2-methylphenoxy)ethylidenecarbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
benzyl N-[(Z)-2-(2-methylphenoxy)ethylideneamino]carbamate |
InChI |
InChI=1S/C17H18N2O3/c1-14-7-5-6-10-16(14)21-12-11-18-19-17(20)22-13-15-8-3-2-4-9-15/h2-11H,12-13H2,1H3,(H,19,20)/b18-11- |
InChI Key |
KLKNYJSNKLULGO-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OC/C=N\NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1OCC=NNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


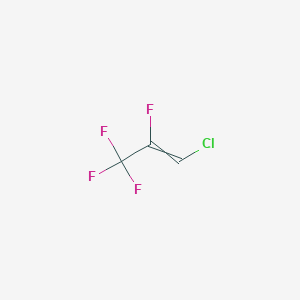
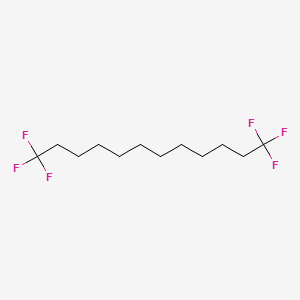
![[4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride](/img/structure/B11719675.png)


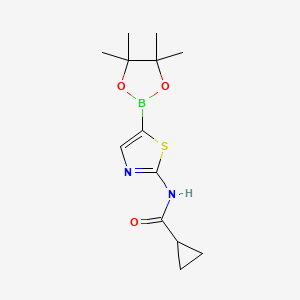

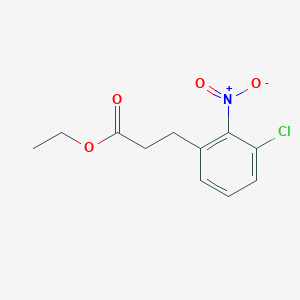
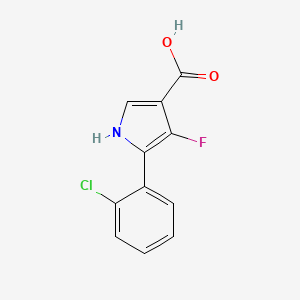
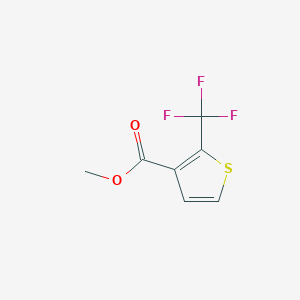
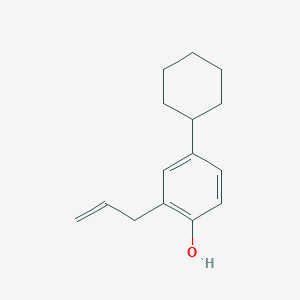
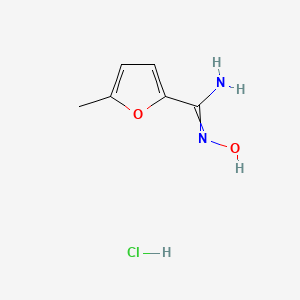
![tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate](/img/structure/B11719740.png)
